

Cross-Validation of Analytical Methods for Caffeidine Acid Sodium Salt

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Compound of Interest

Compound Name: Caffeidine Acid Sodium Salt

Cat. No.: B1157341

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Executive Summary & Chemical Context

Caffeidine Acid Sodium Salt (CAS 54536-15-1 for free acid) is the sodium salt of N,1-dimethyl-4-(methylamino)imidazole-5-carboxylic acid.[2][3] It is a downstream degradation product formed via the hydrolysis of Caffeidine (Caffeine Impurity E), which itself is formed by the hydrolytic opening of the pyrimidine ring of Caffeine (1,3,7-trimethylxanthine).[1]

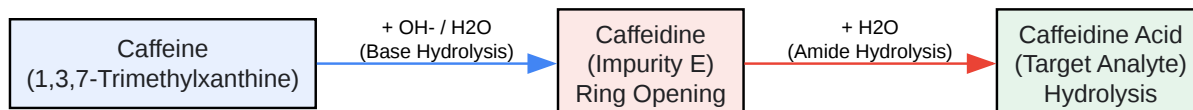
In drug development and stability testing, this compound serves as a critical Stability Indicating Attribute (SIA).[1] Its presence signals exposure to alkaline conditions or extreme hydrolytic stress.[1]

This guide compares two primary analytical workflows:

- Method A (The Workhorse): RP-HPLC with UV-Diode Array Detection (DAD).[1]
- Method B (The Reference): UPLC-MS/MS (Triple Quadrupole).[1]

The Degradation Pathway

Understanding the origin of the analyte is crucial for specificity testing.[1]



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Figure 1: Hydrolytic degradation pathway of Caffeine leading to Caffeidine Acid.[1][4]

Analytical Methodologies

Method A: RP-HPLC-UV (Quality Control Standard)

This method is optimized for routine QC.[1] It relies on the retention of the acidic moiety using a low pH buffer to suppress ionization, ensuring interaction with the C18 stationary phase.[1]

- Rationale: Caffeidine acid is highly polar.[1] Without pH control, it elutes in the void volume. [1]
- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.[1]
- Mobile Phase A: 10 mM Phosphate Buffer, pH 2.5 (adjusted with Orthophosphoric Acid).
- Mobile Phase B: Acetonitrile (ACN).[1]
- Flow Rate: 1.0 mL/min.[1][5]
- Detection: UV at 210 nm (for the carboxyl/amide backbone) and 275 nm (for Caffeine correlation).[1]
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% → 30% B
 - 15-20 min: 30% B

Method B: UPLC-MS/MS (Trace Analysis & Validation)

Used to cross-validate the specificity of the UV method and for cleaning validation where limits are in the ng/mL range.[1]

- Rationale: Phosphate buffers are non-volatile and incompatible with MS.[1] We substitute with Formic Acid.[1]
- Column: HSS T3 (High Strength Silica) C18, 100 x 2.1 mm, 1.8 μ m.[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: 0.1% Formic Acid in ACN.
- Ionization: ESI Positive Mode (

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